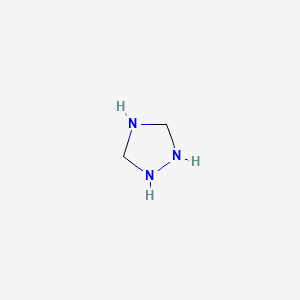
1,2,4-Triazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-triazolidine is a triazolidine that is cyclopentane in which the methylene groups at positions 1, 2 and 4 are replaced by NH groups It is a triazolidine and a member of 1,2,4-triazolidines.
Aplicaciones Científicas De Investigación
Medicinal Applications
1. Antibacterial Activity
1,2,4-Triazolidine derivatives exhibit notable antibacterial properties against both drug-sensitive and drug-resistant bacterial strains. Studies have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. For instance, newly synthesized compounds have shown promising in vitro growth inhibitory activity against standard bacterial strains, highlighting their potential as novel antibacterial agents .
2. Antifungal Properties
The antifungal activity of this compound derivatives is well-documented. Compounds containing this scaffold have been tested against various fungal pathogens with significant success. For example, certain derivatives demonstrated higher antifungal activity than established agents like bifonazole and ketoconazole . The incorporation of the 1,2,4-triazole moiety into other structures has been shown to enhance antifungal efficacy significantly.
3. Anticancer Activity
Research indicates that this compound derivatives possess anticancer properties. Several compounds have been synthesized that inhibit specific cancer cell lines effectively. For instance, a study reported that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines such as HT-29 and A549 . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance anticancer activity.
4. Anti-inflammatory Effects
this compound derivatives also demonstrate anti-inflammatory properties. Some compounds have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), showing potential for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Technological Applications
1. Corrosion Inhibitors
Due to their ability to form stable coordination bonds with metal surfaces, this compound compounds are used as effective corrosion inhibitors in various industrial applications. Their protective qualities help maintain the integrity of metal structures exposed to corrosive environments .
2. Ionic Liquids
The unique properties of this compound derivatives make them suitable for use in ionic liquids. These applications leverage their solubility and stability characteristics to create environmentally friendly solvents for chemical processes .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Propiedades
Número CAS |
36451-94-2 |
|---|---|
Fórmula molecular |
C2H7N3 |
Peso molecular |
73.1 g/mol |
Nombre IUPAC |
1,2,4-triazolidine |
InChI |
InChI=1S/C2H7N3/c1-3-2-5-4-1/h3-5H,1-2H2 |
Clave InChI |
WNBQDDAKLKODPH-UHFFFAOYSA-N |
SMILES |
C1NCNN1 |
SMILES canónico |
C1NCNN1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















